3-(Hydroxymethyl)-5-methylphenylboronic Acid
Overview
Description
3-(Hydroxymethyl)-5-methylphenylboronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound has a hydroxymethyl group and a methyl group attached to the phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylphenylboronic Acid typically involves the reaction of 3-(Hydroxymethyl)-5-methylphenylboronic ester with a suitable hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acids or bases under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The boronic acid group can be reduced to a borane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups on the boronic acid can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-methylphenylboronic Acid.
Reduction: 3-(Hydroxymethyl)-5-methylphenylborane.
Substitution: Various substituted phenylboronic acids depending on the reagent used.
Scientific Research Applications
3-(Hydroxymethyl)-5-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex, which inhibits the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the hydroxymethyl and methyl groups, making it less versatile in certain synthetic applications.
3-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the methyl group, which can affect its reactivity and selectivity.
5-Methylphenylboronic Acid: Lacks the hydroxymethyl group, limiting its ability to form certain types of complexes.
Uniqueness
3-(Hydroxymethyl)-5-methylphenylboronic Acid is unique due to the presence of both hydroxymethyl and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
[3-(hydroxymethyl)-5-methylphenyl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHBYOREXCQDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)CO)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223927 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-46-0 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-5-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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